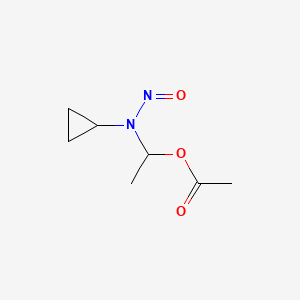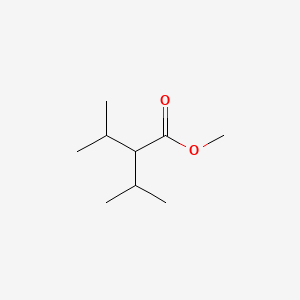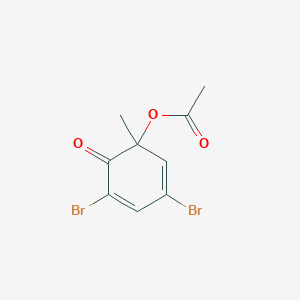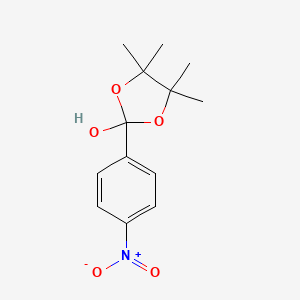![molecular formula C17H17ClO4 B14354783 2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane CAS No. 92895-43-7](/img/structure/B14354783.png)
2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a chlorophenoxy group and a dimethoxymethyl group attached to the oxirane ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epoxidation Reaction: One common method to synthesize 2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane involves the epoxidation of 4-(4-Chlorophenoxy)benzaldehyde using a sulfur ylide.
Reduction and Cyclization: Another method involves the reduction of 2-halo-1-(4-Chlorophenoxy)ethanone using sodium borohydride, followed by cyclization in the presence of sodium hydroxide to form the oxirane ring.
Oxidation of Styrene Derivatives: The compound can also be synthesized by oxidizing 4-(4-Chlorophenoxy)styrene using hydrogen peroxide or potassium peroxymonosulfate (KHSO5).
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium peroxymonosulfate (KHSO5)
Reducing Agents: Sodium borohydride
Bases: Sodium hydroxide
Major Products
Benzylic Alcohols: Formed through oxidation reactions
Diols: Formed through reduction of the oxirane ring
Substituted Derivatives: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The chlorophenoxy group may also contribute to its activity by interacting with specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenoxyphenyl)oxirane: Lacks the chlorophenoxy group, making it less reactive in certain substitution reactions.
2-(4-(4-Chlorophenoxy)phenyl)acetic acid: Contains an acetic acid group instead of the oxirane ring, leading to different chemical properties and reactivity.
Uniqueness
2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane is unique due to its combination of the oxirane ring and the chlorophenoxy group, which imparts distinct reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
92895-43-7 |
|---|---|
Molekularformel |
C17H17ClO4 |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane |
InChI |
InChI=1S/C17H17ClO4/c1-19-16(20-2)17(11-21-17)12-3-7-14(8-4-12)22-15-9-5-13(18)6-10-15/h3-10,16H,11H2,1-2H3 |
InChI-Schlüssel |
BDXVJVXVKDCURL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1(CO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)





![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)



